N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-11-10-12(2)23(22-11)17-9-8-16(20-21-17)19-15-6-4-14(5-7-15)18-13(3)24/h4-10H,1-3H3,(H,18,24)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYKJRCRJMMASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological effect. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Variations and Substituent Effects
The target compound is compared below with four analogs (Table 1), highlighting substituent-driven differences in physicochemical properties and synthetic feasibility.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core Modifications: Analog 1 replaces pyridazine with pyrimidine and substitutes pyrazole with triazole, reducing aromaticity but introducing a cyclopropyl group for steric bulk .
Substituent-Driven Properties: Analog 3 incorporates a sulfamoyl group, enhancing polarity (logP reduction) and hydrogen-bonding capacity, which may improve aqueous solubility relative to the target compound .
Hydrogen-Bonding and Crystallography
- Intermolecular Interactions: The pyridazine-amino and acetamide groups in the target compound facilitate hydrogen-bonded networks, as described by Etter’s graph-set analysis . Analog 3’s sulfamoyl group may form stronger H-bonds, influencing crystal packing .
- Crystallographic Techniques : SHELX software () is widely used for resolving such structures, though Analog 2’s chirality may require advanced refinement protocols .
Biological Activity
N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18F2N6O
- Molecular Weight : 420.4 g/mol
- IUPAC Name : N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide
This structure features a complex arrangement of pyrazole and pyridazine moieties, which are known to influence its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can inhibit specific kinases involved in cell proliferation and survival, such as Aurora-A and CDK2 . These interactions suggest a potential role in cancer therapy by inducing apoptosis in tumor cells.
Biological Activity Data
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Below is a summary table of key findings:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- MCF7 Cell Line Study : In a study evaluating the compound's effect on MCF7 breast cancer cells, researchers found that it significantly reduced cell viability at concentrations as low as 3.79 µM, suggesting potent anti-cancer properties .
- In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth and improved survival rates compared to controls. These models provide preliminary evidence supporting its potential as an anticancer agent .
- Inflammation Models : Other studies have indicated that similar pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be relevant for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to attach the pyrazole moiety .
- Step 2 : Acetamide functionalization through nucleophilic substitution or amide coupling.
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, accelerating experimental validation .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Employ a combination of:
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. For example, the pyrazole’s methyl groups (3,5-dimethyl) should show distinct peaks in the ¹H NMR spectrum .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns.
- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% is typical for research-grade compounds).
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Begin with in vitro screens:
- Enzyme Inhibition : Kinase inhibition assays (e.g., ADP-Glo™) if targeting kinase-related pathways, given the pyridazine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Follow protocols from studies on structurally similar acetamides, such as broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds.
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridazine’s amino group and hydrophobic interactions with the pyrazole’s methyl groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) to validate docking poses .
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to quantify binding affinities and guide SAR studies .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Statistical Analysis : Use ANOVA or Bayesian inference to determine if variability stems from experimental error (e.g., pipetting inaccuracies) or intrinsic compound properties (e.g., solubility).
- Dose-Response Curves : Replicate assays across multiple concentrations (IC₅₀/EC₅₀) to confirm reproducibility.
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyridazine-pyrazole hybrids) to identify trends in activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations in:
- Pyrazole substituents : Replace 3,5-dimethyl groups with bulkier alkyl chains to probe steric effects.
- Acetamide linker : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties.
- High-Throughput Screening (HTS) : Use 96-well plate formats to test derivatives against a panel of targets (e.g., cancer cell lines, enzymes).
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models to correlate structural features with activity .
Experimental Design & Data Analysis
Q. How can researchers design experiments to optimize yield and scalability?
- Methodological Answer :
- Process Intensification : Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing solvent waste .
- Flow Chemistry : Continuous-flow reactors can enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Kinetic Modeling : Use MATLAB or Python to fit rate equations to time-course data, identifying rate-limiting steps .
Q. What advanced analytical techniques resolve degradation products under storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
